BENGHE Foundational & Exploratory

Check Availability & Pricing

The Therapeutic Potential of MTX115325: A
USP30 Inhibitor for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MTX115325

Cat. No.: B12387795

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-
Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial
membrane. By inhibiting USP30, MTX115325 enhances the ubiquitination of mitochondrial
proteins, a key step in the PINK1/Parkin-mediated mitophagy pathway. This leads to the
selective clearance of damaged mitochondria, a process implicated in the pathogenesis of
neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies have
demonstrated the neuroprotective effects of MTX115325 in cellular and animal models of
Parkinson's disease, suggesting its potential as a disease-modifying therapy. This technical
guide provides a comprehensive overview of the mechanism of action, preclinical data, and
experimental protocols related to MTX115325.

Introduction

Mitochondrial dysfunction is a central hallmark of several neurodegenerative diseases,
including Parkinson's disease (PD).[1] The accumulation of damaged mitochondria can lead to
increased oxidative stress, impaired energy metabolism, and ultimately, neuronal cell death.[1]
Mitophagy, a selective form of autophagy, is a critical cellular process for the removal of
dysfunctional mitochondria, thereby maintaining mitochondrial homeostasis.[1] The
PINK1/Parkin pathway is a key regulator of mitophagy, where the E3 ubiquitin ligase Parkin
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ubiquitinates outer mitochondrial membrane proteins to tag damaged mitochondria for
degradation.[2]

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme that counteracts the
action of Parkin by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting
mitophagy.[2] MTX115325 is a novel, potent, and selective inhibitor of USP30.[3] By blocking
USP30 activity, MTX115325 promotes the ubiquitination of mitochondrial proteins, enhances
mitophagy, and has shown significant neuroprotective effects in preclinical models of
Parkinson's disease.[3] A Phase 1 clinical trial for MTX115325 (also known as MTX325) in
healthy volunteers and Parkinson's patients was planned to start in early 2024.[4][5]

Mechanism of Action: Modulation of the
PINK1/Parkin Mitophagy Pathway

MTX115325 exerts its therapeutic effect by directly inhibiting the enzymatic activity of USP30.
This inhibition leads to a cascade of events within the PINK1/Parkin-mediated mitophagy
pathway, ultimately resulting in the clearance of damaged mitochondria.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://livrepository.liverpool.ac.uk/3148453/1/201212709_Jun2021.pdf
https://livrepository.liverpool.ac.uk/3148453/1/201212709_Jun2021.pdf
https://www.benchchem.com/product/b12387795?utm_src=pdf-body
https://medrac.web.unc.edu/tag/ubiquitin/
https://www.benchchem.com/product/b12387795?utm_src=pdf-body
https://medrac.web.unc.edu/tag/ubiquitin/
https://www.benchchem.com/product/b12387795?utm_src=pdf-body
https://www.researchgate.net/figure/USP30-antagonizes-the-ubiquitination-process-of-mitochondria-and-peroxisome-to-prevent_fig2_358986051
https://pmc.ncbi.nlm.nih.gov/articles/PMC12411550/
https://www.benchchem.com/product/b12387795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Damaged Mitochondrion
PINK1 (stabilized) |—Phosphoryiates »| Ubiquitin
TOM20 Poly-ubiquitin Chains p-Ubiquitin (Ser65)
7
ka .
1 recruits
! Cytosol
1
1
! degrades content
| Autophagosome |——engulfs mitochondrion | i phagosome —
1 L <
| ___________ recuits &activates 7| Lysosome

1 fuses with

@ - m
Parkin (inactive) Parkin (active)

deubiquitinates
(removes Ub)

ubiquitinates

Click to download full resolution via product page
Caption: MTX115325 inhibits USP30, promoting mitophagy.

Preclinical Data

The therapeutic potential of MTX115325 has been evaluated in a series of in vitro and in vivo
preclinical studies. The quantitative data from these studies are summarized below.

In Vitro Efficacy
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Parameter Assay Value Reference
Biochemical

ICso0 fluorescence 12 nM [6]
polarization assay
Cellular ubiquitin-like

ICso 25 nM [3]
probe assay

ECso (TOM20 HelLa cells

o : . 32nM [3][6]
ubiquitination) overexpressing Parkin
EC1.5x (TOM20 HelLa cells
10 nM [3]

ubiquitination)

overexpressing Parkin

In Vivo Pharmacokinetics and Efficacy in a Parkinson's
Disease Mouse Model
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Parameter Animal Model Dosing Result Reference
Oral 10 mg/kg (single
) o Mouse okg (sing 98% [6]
Bioavailability dose)
CNS Penetration 10 mg/kg (single
Mouse ~0.4 [6]
(Kpu,u) dose)
) ] 15 mg/kg & 50 Reduced loss of
Dopaminergic ] ] ) ]
AAV-AB3T-SNCA  mg/kg (i.g., twice  dopaminergic
Neuron _ . [6]
) Mouse Model daily for 10 neurons in the
Protection o
weeks) substantia nigra.
15 mg/kg & 50
) ) ] Preserved
Striatal AAV-A53T-SNCA  mg/kg (i.g., twice )
) i dopamine levels [6]
Dopamine Levels Mouse Model daily for 10 ) )
in the striatum.
weeks)
Reduced levels
15 mg/kg & 50 ¢
0
o-Synuclein AAV-AB3T-SNCA  mg/kg (i.g., twice
i phosphorylated [6]
Pathology Mouse Model daily for 10
S129-a-
weeks) )
synuclein.
Decreased total
15 mg/kg & 50 area of GFAP
Neuroinflammati AAV-AB3T-SNCA  mg/kg (i.g., twice  staining, ]
on Mouse Model daily for 10 indicating lower
weeks) astrocyte
activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays
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Caption: Workflow for the USP30 biochemical inhibition assay.

Protocol:

¢ Reagents: Recombinant human USP30 enzyme, ubiquitin-rhodamine 110 substrate, and an
appropriate assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 5 mM DTT).

e Procedure: a. A dilution series of MTX115325 is prepared in DMSO. b. The recombinant
USP30 enzyme is incubated with the various concentrations of MTX115325 or DMSO
(vehicle control) in the assay buffer in a microplate. c. The reaction is initiated by the addition
of the ubiquitin-rhodamine 110 substrate. d. The plate is incubated at a controlled
temperature (e.g., 30°C) for a specified time. e. The fluorescence intensity is measured using

a plate reader.

o Data Analysis: The fluorescence signal is proportional to the amount of cleaved substrate.
The percentage of inhibition is calculated for each concentration of MTX115325 relative to
the DMSO control. The ICso value is determined by fitting the data to a four-parameter

logistic equation.
Protocol:

e Cell Culture: HeLa cells overexpressing YFP-Parkin are cultured in standard conditions (e.g.,
DMEM with 10% FBS).[7]

o Treatment: Cells are treated with mitochondrial toxins (e.g., 1 pM Antimycin A and 1 pM
Oligomycin A) to induce mitochondrial stress and Parkin translocation.[7] Concurrently, cells
are treated with a dilution series of MTX115325 or DMSO for 90 minutes.[7]

o Lysis: After treatment, cells are washed with DPBS and lysed in NP40 lysis buffer on ice.[7]
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o Western Blotting: a. Protein concentration is determined, and equal amounts of protein are
separated by SDS-PAGE. b. Proteins are transferred to a nitrocellulose membrane. c. The
membrane is probed with a primary antibody against TOM20, followed by a secondary
antibody.[7] d. The ubiquitinated form of TOM20 (TOM20-Ub) appears as a higher molecular
weight band.[7]

o Data Analysis: The intensity of the TOM20-Ub band is quantified and normalized to a loading
control. The ECso value is calculated by plotting the normalized TOM20-Ub levels against the
concentration of MTX115325.

In Vivo Parkinson's Disease Model
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Caption: Workflow for the AAV-A53T-SNCA mouse model.

Protocol:
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e Animals: C57BL/6 mice are typically used.[1]

« Viral Vector: An adeno-associated virus (AAV) serotype 1/2 expressing human A53T mutant
a-synuclein is used.[8]

o Stereotaxic Surgery: a. Mice are anesthetized and placed in a stereotaxic frame. b. A small
burr hole is drilled in the skull over the target area. c. The AAV vector (e.g., 1.5 yl at a
concentration of 5.16 x 1012 genomic particles/ml) is unilaterally injected into the substantia
nigra pars compacta using specific coordinates (e.g., from Bregma: AP -3.1 mm; ML -1.4
mm; DV -4.4 mm).[8] The injection is performed slowly (e.g., 0.5 pl/min).[8]

» Post-operative Care: The incision is sutured, and the animals are monitored during recovery.

o Treatment: MTX115325 is administered by oral gavage at specified doses (e.g., 15 mg/kg
and 50 mg/kg) twice daily for the duration of the study (e.g., 10 weeks).[6]

Protocol:

» Tissue Preparation: At the end of the study, mice are euthanized, and their brains are
perfused and fixed. The brains are then sectioned on a cryostat or vibratome.

» Staining: a. Brain sections containing the substantia nigra are stained with an antibody
against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. b. A secondary
antibody conjugated to a chromogen or fluorophore is used for visualization.

o Quantification: The number of TH-positive neurons in the substantia nigra of the injected and
non-injected hemispheres is counted using unbiased stereological methods.

o Data Analysis: The percentage of dopaminergic neuron loss in the injected hemisphere is
calculated relative to the contralateral side.

Protocol:
o Tissue Dissection: The striatum is rapidly dissected from the mouse brain and frozen.

e Homogenization: The striatal tissue is homogenized in an acidic solution (e.g., 0.1 M
perchloric acid) to precipitate proteins and stabilize dopamine.[9]
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o Centrifugation and Filtration: The homogenate is centrifuged, and the supernatant is filtered
to remove any remaining particulate matter.[9]

o HPLC-ECD Analysis: a. The filtered sample is injected into a high-performance liquid
chromatography (HPLC) system equipped with an electrochemical detector (ECD). b.
Dopamine and its metabolites are separated on a reverse-phase column. c. The
electrochemical detector measures the current generated by the oxidation of dopamine,
allowing for its quantification.

o Data Analysis: The concentration of dopamine is determined by comparing the peak area
from the sample to a standard curve of known dopamine concentrations.

Conclusion

MTX115325 represents a promising therapeutic agent for neurodegenerative diseases,
particularly Parkinson's disease, by targeting the fundamental cellular process of mitophagy. Its
potent and selective inhibition of USP30 leads to the enhanced clearance of damaged
mitochondria, thereby protecting neurons from degeneration. The robust preclinical data,
demonstrating both in vitro efficacy and in vivo neuroprotection in a relevant disease model,
provide a strong rationale for its clinical development. The detailed experimental protocols
provided in this guide offer a resource for researchers to further investigate the therapeutic
potential of MTX115325 and other USP30 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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